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Introduction

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous Ca2* signaling pathway in a
multitude of cell types. It plays a pivotal role in a wide array of physiological processes, from
gene expression and cell proliferation to muscle contraction and immune responses. The
dysregulation of SOCE has been implicated in numerous pathologies, making it a significant
target for drug discovery and development. The core mechanism of SOCE involves the
depletion of Ca?* from the endoplasmic reticulum (ER), which is sensed by stromal interaction
molecules (STIMs). This triggers the activation of Orai channels in the plasma membrane,
leading to a sustained influx of extracellular Ca2* into the cytosol.[1][2][3]

Fura-PE3, a ratiometric fluorescent calcium indicator, has emerged as a valuable tool for the
detailed study of SOCE. As a derivative of the widely used Fura-2, Fura-PE3 offers a
significant advantage: its resistance to leakage from the cell. This property ensures more stable
and reliable measurements of intracellular calcium concentrations ([Ca2*]i) over extended
experimental periods, a critical factor when studying the sustained nature of SOCE.

These application notes provide a comprehensive guide to utilizing Fura-PE3 for the
characterization and quantification of SOCE. Detailed protocols for cell loading, experimental
procedures for measuring SOCE, and data analysis are presented to aid researchers in
obtaining robust and reproducible results.
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Properties of Fura-PE3

Fura-PE3 shares similar spectral properties with its predecessor, Fura-2, but is structurally
modified to reduce compartmentalization and leakage from the cytosol. Key properties are
summarized in the table below.

Property Value Reference(s)
Excitation Wavelength (Ca2*-

~364 nm [1]
free)
Excitation Wavelength (Ca2*-

~335 nm [1]
bound)
Emission Wavelength ~495-502 nm [1]
Dissociation Constant (Kd) for

~204 nM
Caz* (pH 7.3)
Dissociation Constant (Kd) for

~269 nM

Caz* (pH 6.9)

Signaling Pathway of Store-Operated Calcium Entry
(SOCE)

The activation of SOCE is a well-defined signaling cascade. The following diagram illustrates
the key molecular players and their interactions.
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Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Protocols
Fura-PE3 AM Loading Protocol for Adherent Cells

This protocol outlines the steps for loading adherent cells with the acetoxymethyl (AM) ester
form of Fura-PE3.

Materials:

e Fura-PE3 AM (1 mM stock in anhydrous DMSO)

e Pluronic F-127 (20% w/v solution in DMSO)

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

e Probenecid (optional, 100 mM stock in 1 M NaOH)
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o Adherent cells cultured on glass coverslips or in black-walled, clear-bottom microplates
Procedure:
e Prepare Loading Solution:

o For a final loading concentration of 2-5 uM Fura-PE3 AM, dilute the 1 mM stock solution in
HBSS.

o To aid in the dispersion of the AM ester, pre-mix the Fura-PE3 AM with an equal volume of
20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127
should be around 0.02%.

o (Optional) To inhibit dye leakage, add probenecid to the loading solution at a final
concentration of 1-2.5 mM.

e Cell Preparation:
o Aspirate the culture medium from the cells.
o Wash the cells once with pre-warmed HBSS.
e Loading:
o Add the Fura-PE3 AM loading solution to the cells.

o Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal
loading time and temperature should be determined empirically for each cell type.

e Washing and De-esterification:
o Aspirate the loading solution.

o Wash the cells twice with pre-warmed HBSS (containing probenecid if used in the loading
step).

o Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room
temperature to allow for complete de-esterification of the Fura-PE3 AM by intracellular
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esterases.

Standard "Calcium Re-addition" Protocol to Measure
SOCE

This is a widely used protocol to isolate and measure the Ca?* influx through store-operated
channels.

Experimental Workflow:

Monitor Ca?* Release Re-introduce Ca?* Measure SOCE End of Experiment
rrrrrrrrrrrr (Ca?*-containing buffer) (Increase in F340/F380 ratio) P
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Figure 2: Experimental workflow for the "Calcium Re-addition" protocol.

Procedure:
¢ Baseline Measurement:

o Place the Fura-PE3 loaded cells on the stage of a fluorescence microscope or in a plate
reader equipped for ratiometric measurements.

o Perfuse the cells with a Ca2*-containing physiological buffer (e.g., HBSS with 2 mM
CacClz).

o Record the baseline 340/380 nm excitation ratio (emission at ~510 nm).
o Store Depletion:

o Switch to a Ca?*-free buffer (e.g., HBSS without CaClz and containing 0.5 mM EGTA) to
chelate any residual extracellular Caz*.

o Add a store-depleting agent. Common choices include:
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» Thapsigargin (1-2 uM): An irreversible inhibitor of the Sarco/Endoplasmic Reticulum
Caz*-ATPase (SERCA) pump.

= |lonomycin (1-2 uM): A Ca?* ionophore that will release Ca?* from all stores.

o Monitor the transient increase in the 340/380 ratio, which reflects the release of Ca2* from
the ER.

e Measurement of SOCE:

o Once the [Caz*]i has returned to or near baseline levels, re-introduce the Ca2*-containing
buffer.

o The subsequent increase in the 340/380 ratio represents the influx of extracellular Caz+

through store-operated channels.

MnZ* Quench Protocol for Measuring SOCE

This protocol offers a more direct measurement of SOCE by monitoring the quenching of Fura-
PE3 fluorescence by manganese (Mn2*), which enters the cell through store-operated

channels.
Procedure:
» Baseline and Store Depletion:

o Follow steps 1 and 2 of the "Calcium Re-addition" protocol to establish a baseline and

deplete ER Ca2?* stores.
e Mn2* Quenching:

o Instead of re-introducing a Ca2*-containing buffer, add a buffer containing MnClz (typically
0.1-1 mM) and no CaCl-.

o Monitor the fluorescence at the isosbestic point of Fura-PE3 (~360 nm), where the
fluorescence is independent of the Ca2* concentration.
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o The rate of decrease in fluorescence at 360 nm is proportional to the rate of Mn2* influx,
providing a direct measure of SOCE activity.[2][4][5]

Data Presentation and Analysis

The ratiometric nature of Fura-PE3 allows for the quantification of [Ca2*]i. The Grynkiewicz
equation is commonly used for this calculation:

[Caz*]i=Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:

Kd: The dissociation constant of Fura-PE3 for Ca2+.

R: The measured 340/380 fluorescence ratio.

Rmin: The 340/380 ratio in the absence of Caz+.

Rmax: The 340/380 ratio at saturating Ca2* concentrations.

Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in the
absence and presence of saturating Ca2*.

Quantitative Data Summary:

The following tables provide representative data that can be obtained from SOCE experiments
using a Fura-based indicator.

Table 1: Representative [Ca?*]i Changes during SOCE Measurement

Experimental Phase Condition Typical [Ca?*]i (nM)

Baseline 2 mM extracellular Caz+ 100 - 150

. ) ) Peak: 300 - 500, then return to
Store Depletion Caz*-free + Thapsigargin ]
baseline

Sustained elevation to 400 -
800

SOCE Activation Re-addition of 2 mM Ca2*
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Table 2: Quantification of SOCE Inhibition

Compound Concentration % Inhibition of SOCE
Vehicle (DMSO) 0.1% 0

SOCE Inhibitor A 1uM 25%5

SOCE Inhibitor A 10 uM 85+8

SOCE Inhibitor B 1uM 40+ 6

SOCE Inhibitor B 10 uM 95+4

Table 3: Comparison of Fura-PE3 and Fura-2 Leakage Rates

Leakage Rate (%

Cell Type Indicator
fluorescence loss | hour)
Smooth Muscle Cells Fura-2 20 - 30
Smooth Muscle Cells Fura-PE3 <10
T Lymphoma Cells Fura-2 15-25
T Lymphoma Cells Fura-PE3 <5

Note: The values in these tables are illustrative and will vary depending on the cell type,

experimental conditions, and specific inhibitors used.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low Fura-PE3 Signal

Incomplete de-esterification of
the AM ester.

Increase the de-esterification

time to 30-45 minutes.

Insufficient dye loading.

Increase the Fura-PE3 AM
concentration or incubation

time.

High Background

Fluorescence

Autofluorescence from cells or

media.

Use phenol red-free media.
Measure and subtract the
background fluorescence from

unstained cells.

Rapid Signal Decrease (not

due to quenching)

Dye leakage or

photobleaching.

Use Fura-PE3 to minimize
leakage. Reduce the intensity
and duration of the excitation
light.

No Response to Store

Depletion

Ineffective store-depleting

agent.

Prepare fresh solutions of

thapsigargin or ionomycin.

ER stores are already

depleted.

Ensure cells are in a resting
state before starting the

experiment.

Conclusion

Fura-PE3 is a superior fluorescent indicator for the study of store-operated calcium entry due

to its enhanced intracellular retention. The protocols and guidelines presented here provide a

robust framework for researchers to accurately measure and quantify SOCE, facilitating a

deeper understanding of this fundamental signaling pathway and its role in health and disease.

The ability to obtain reliable, long-term measurements of [Ca?*]i is critical for screening

potential therapeutic modulators of SOCE and advancing drug development efforts in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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